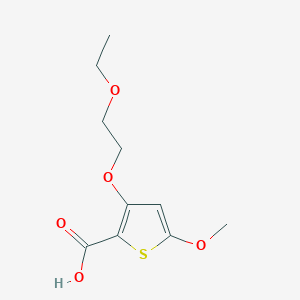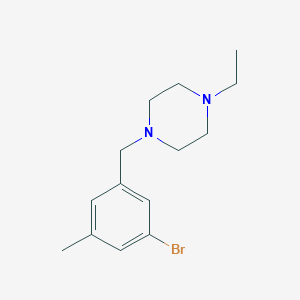
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is an organic compound that belongs to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This compound features a benzyl group substituted with a bromine atom and a methyl group, attached to a piperazine ring that is further substituted with an ethyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine typically involves the following steps:
Bromination: The starting material, 3-methylbenzyl chloride, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 3-bromo-5-methylbenzyl chloride.
Nucleophilic Substitution: The brominated product is then reacted with 4-ethylpiperazine in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative, while reduction can lead to the formation of a benzyl alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions for oxidation.
Coupling: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) for coupling reactions.
Major Products:
Substitution: 1-(3-Azido-5-methylbenzyl)-4-ethylpiperazine.
Oxidation: 1-(3-Bromo-5-methylbenzaldehyde)-4-ethylpiperazine.
Coupling: 1-(3-Bromo-5-methylphenyl)-4-ethylpiperazine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, altering their activity. The bromine and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
1-(3-Chloro-5-methylbenzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness: 1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine is unique due to the specific combination of substituents, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C14H21BrN2 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
1-[(3-bromo-5-methylphenyl)methyl]-4-ethylpiperazine |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-4-6-17(7-5-16)11-13-8-12(2)9-14(15)10-13/h8-10H,3-7,11H2,1-2H3 |
Clave InChI |
GGRMQNHCAVLROP-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)CC2=CC(=CC(=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
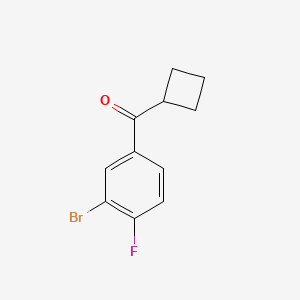


![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
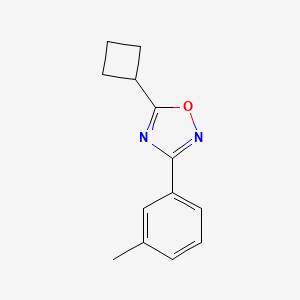
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)

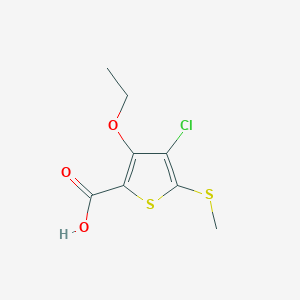
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
